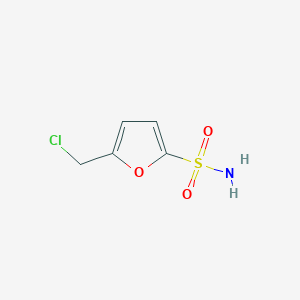
5-(Chloromethyl)furan-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)furan-2-sulfonamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chloromethyl group and a sulfonamide group attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furan-2-sulfonamide typically involves the chloromethylation of furan-2-sulfonamide. One common method is the reaction of furan-2-sulfonamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)furan-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, and alkoxy derivatives of furan-2-sulfonamide.
Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction: Products include amines derived from the reduction of the sulfonamide group.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)furan-2-sulfonamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Material Science: It is used in the synthesis of functional materials, including polymers and resins.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)furan-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furan-2-sulfonamide: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
5-(Aminomethyl)furan-2-sulfonamide: Similar structure but with an aminomethyl group instead of a chloromethyl group.
5-(Bromomethyl)furan-2-sulfonamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)furan-2-sulfonamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs The chloromethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions
Propiedades
Fórmula molecular |
C5H6ClNO3S |
|---|---|
Peso molecular |
195.62 g/mol |
Nombre IUPAC |
5-(chloromethyl)furan-2-sulfonamide |
InChI |
InChI=1S/C5H6ClNO3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3H2,(H2,7,8,9) |
Clave InChI |
PAHCWBXPCZRWJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)S(=O)(=O)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


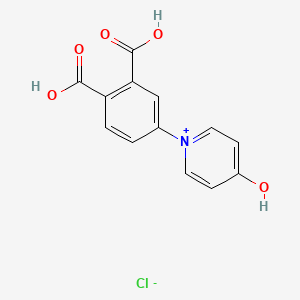
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
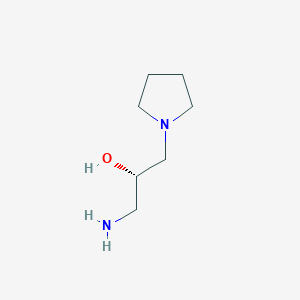
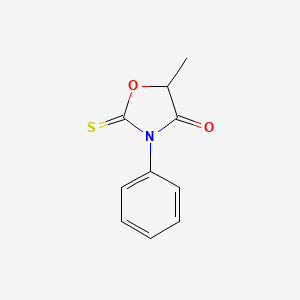
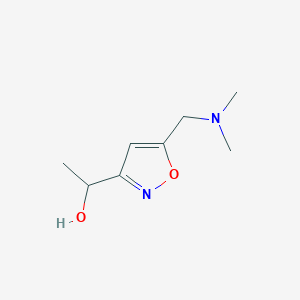
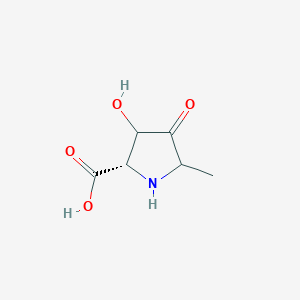
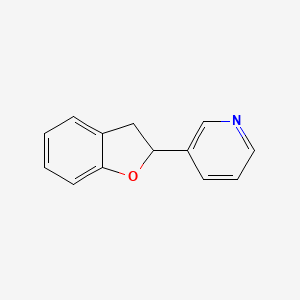
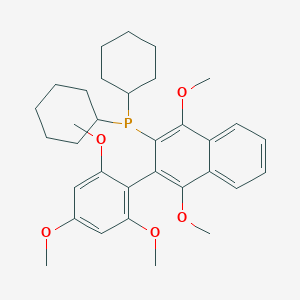
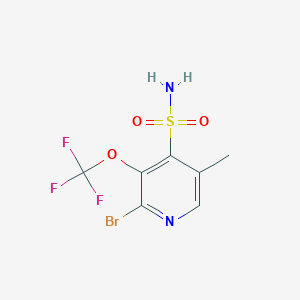
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)


